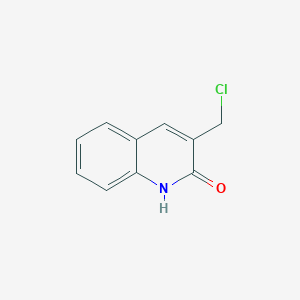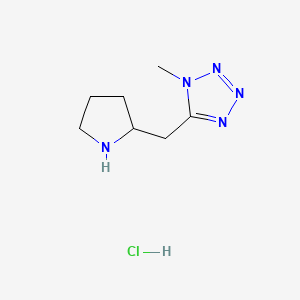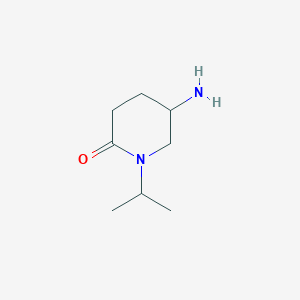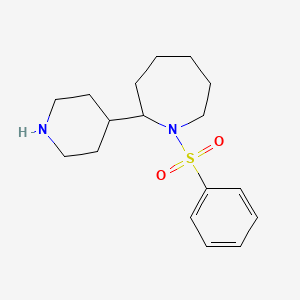![molecular formula C10H12ClN3O2 B6141982 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride CAS No. 1311318-18-9](/img/structure/B6141982.png)
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can be analyzed using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . For example, in the 1H NMR spectrum, the peaks corresponding to the hydrogen atoms attached to the oxadiazole ring can be observed .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of the reactive oxadiazole ring. For example, they can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure. For example, they can exist as solids or liquids at room temperature . Their melting points, boiling points, and other physical properties can be determined using various analytical techniques .
Applications De Recherche Scientifique
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride has been widely used in scientific research due to its ability to inhibit PDE4. It is used in studies of the regulation of cAMP levels in cells, and has been found to be effective in the treatment of diseases such as asthma, COPD, and inflammation. It has also been used in studies of the regulation of gene expression, and has been found to be effective in inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its bioavailability, is 27814 .
Result of Action
For instance, certain 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride in laboratory experiments is its ability to inhibit PDE4 and increase the intracellular level of cAMP. This makes it an ideal tool for studying the regulation of cAMP levels and the regulation of gene expression. However, it is important to note that this compound can have adverse effects on some cell types, and should be used with caution.
Orientations Futures
Future research on 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride could focus on its potential use in the treatment of diseases such as asthma, COPD, and inflammation. Additionally, further research could be conducted on its ability to regulate gene expression and the production of pro-inflammatory cytokines. Other potential areas of research could include its effects on other PDE enzymes and its potential use in other laboratory experiments.
Méthodes De Synthèse
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride can be synthesized from the reaction of 5-methyl-1,3,4-oxadiazol-2-ylmethoxy aniline and hydrochloric acid. The reaction is carried out in a solution of methanol and water, and the resulting product is purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXELKLILAXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)
![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)


![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)
